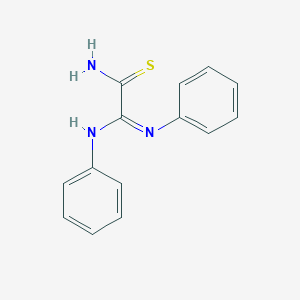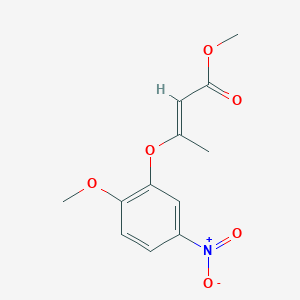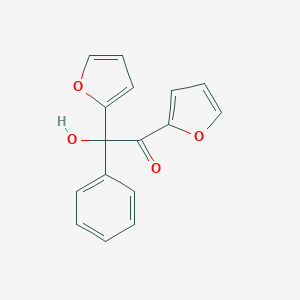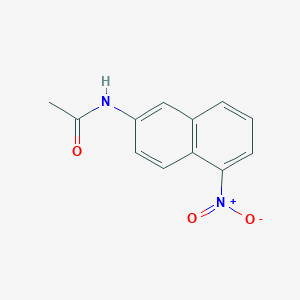
N-{5-nitro-2-naphthyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-nitro-2-naphthyl}acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a nitro group at the 5-position and an acetamide group at the 2-position of the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-{5-nitro-2-naphthyl}acetamide typically involves a two-step reaction process starting from 2-acetyl-6-aminonaphthalene. The first step is acetylation, followed by nitration. The reaction conditions for these steps include the use of acetic anhydride and nitric acid as reagents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-{5-nitro-2-naphthyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
N-{5-nitro-2-naphthyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{5-nitro-2-naphthyl}acetamide involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-{5-nitro-2-naphthyl}acetamide can be compared with other similar compounds, such as:
N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide: This compound has a similar structure but with an acetyl group at the 6-position instead of the 5-position.
N-(2-naphthyl)acetamide: This compound lacks the nitro group, making it less reactive in certain chemical reactions.
N-(4-bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide: This compound has a bromophenyl group and a hydroxyl group, giving it different chemical and biological properties.
Properties
CAS No. |
43014-68-2 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22g/mol |
IUPAC Name |
N-(5-nitronaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)13-10-5-6-11-9(7-10)3-2-4-12(11)14(16)17/h2-7H,1H3,(H,13,15) |
InChI Key |
IFWPKYVZNBTNET-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


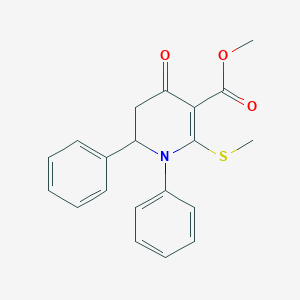
![1-[4-(Benzylsulfanyl)-1-(4-chlorophenyl)-6-methyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373422.png)
![1-[1-(4-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373425.png)
![1-[6-Methyl-4-(methylsulfanyl)-1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373426.png)
![Ethyl 8,16-dithia-3,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene-17-carboxylate](/img/structure/B373427.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373428.png)
![1-[1-(2-Methoxyphenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B373429.png)
methanone](/img/structure/B373432.png)
![N'-[1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-ylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B373434.png)
![1-[Amino-(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)thiourea](/img/structure/B373435.png)
![4-(Methylsulfanyl)-2-{3-[4-(methylsulfanyl)-2',6-bipyridin-2-yl]phenyl}-2',6-bipyridine](/img/structure/B373436.png)
